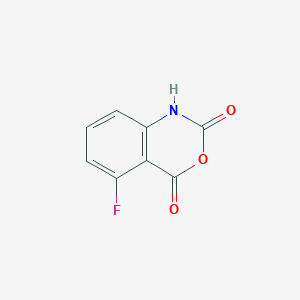
6-Fluoroisatoic anhydride
Cat. No. B1304262
Key on ui cas rn:
78755-94-9
M. Wt: 181.12 g/mol
InChI Key: VAAIGNBVENPUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04346032
Procedure details


Phosgene is conducted at 35°-40° C. for 3 hours into a solution of 23 g (0.148 mol) of 6-fluoroanthranilic acid hydrochloride in a mixture of 300 ml of tetrahydrofuran and 150 ml of 4 N hydrochloric acid. After removal of the phosgene, the mixture is diluted with 500 ml of water and the precipitate is filtered off. There is obtained crude 6-fluoroisatoic acid anhydride of melting point 265°-267° C. (decomposition).




Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].Cl.[F:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([NH2:16])[C:12]=1[C:13]([OH:15])=[O:14]>O1CCCC1.Cl>[F:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[NH:16][C:1](=[O:2])[O:15][C:13](=[O:14])[C:12]=12 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC=1C=CC=C(C1C(=O)O)N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the phosgene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture is diluted with 500 ml of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC=C2C1C(=O)OC(N2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
